2-Isopropoxy-3-methoxyphenol

Lipophilicity Drug Design Membrane Permeability

Essential synthetic intermediate for BNC105, a potent tubulin polymerization inhibitor. Features 2,3-substitution pattern with elevated LogP 2.19 (vs ~1.2-1.5 for guaiacol), enhancing lipophilicity and membrane permeability for ADME optimization. Insoluble in water; soluble in organics. Not interchangeable with 2-methoxyphenol. Research-grade 95% purity.

Molecular Formula C10H14O3
Molecular Weight 182.219
CAS No. 103275-75-8
Cat. No. B561535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxy-3-methoxyphenol
CAS103275-75-8
Molecular FormulaC10H14O3
Molecular Weight182.219
Structural Identifiers
SMILESCC(C)OC1=C(C=CC=C1OC)O
InChIInChI=1S/C10H14O3/c1-7(2)13-10-8(11)5-4-6-9(10)12-3/h4-7,11H,1-3H3
InChIKeyMHADPEYZQZJQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropoxy-3-methoxyphenol (CAS 103275-75-8): A Specialized Phenolic Intermediate for Advanced Synthesis and Functional Material Development


2-Isopropoxy-3-methoxyphenol (C10H14O3, MW 182.22) is a disubstituted phenol featuring an isopropoxy group at the 2-position and a methoxy group at the 3-position of the aromatic ring. This substitution pattern confers distinct physicochemical properties, including a calculated LogP of 2.19 and a topological polar surface area (TPSA) of 38.7 Ų . The compound is primarily utilized as a synthetic intermediate, notably in the preparation of the tubulin polymerization inhibitor BNC105 [1]. It is commercially available in research-grade purity (typically 95%) and is characterized by its insolubility in water and good solubility in common organic solvents .

2-Isopropoxy-3-methoxyphenol: Why Direct Substitution by Common Methoxyphenols or Isomeric Analogs Compromises Reaction Outcomes


Simple substitution with ubiquitous analogs like 2-methoxyphenol (guaiacol) or 2-isopropoxyphenol is not feasible in applications requiring the precise substitution pattern of 2-isopropoxy-3-methoxyphenol. The presence of the isopropoxy group significantly alters lipophilicity (LogP 2.19 vs. ~1.2-1.5 for 2-methoxyphenol) and hydrogen-bonding capacity, impacting solubility, membrane permeability, and reactivity in downstream transformations [1]. Furthermore, regioisomers such as 2-isopropoxy-6-methoxyphenol exhibit different steric and electronic environments around the phenolic hydroxyl, which can lead to divergent reaction kinetics and product profiles in electrophilic substitutions or metal-catalyzed couplings . The established utility of 2-isopropoxy-3-methoxyphenol as a key intermediate in the synthesis of BNC105, where the specific 2,3-substitution pattern is essential for constructing the benzofuran core, underscores the critical importance of exact structural fidelity [2].

Quantitative Evidence Guide for 2-Isopropoxy-3-methoxyphenol: Comparative Data on Physicochemical Properties, Synthetic Utility, and Isomeric Differentiation


Lipophilicity and Polar Surface Area Comparison: 2-Isopropoxy-3-methoxyphenol vs. 2-Methoxyphenol

2-Isopropoxy-3-methoxyphenol exhibits significantly higher lipophilicity compared to the parent compound 2-methoxyphenol. The calculated LogP value for the target compound is 2.19, while 2-methoxyphenol has a reported LogP of approximately 1.2-1.5 [1]. Concurrently, the topological polar surface area (TPSA) increases from 29.5 Ų for 2-methoxyphenol to 38.7 Ų for the target compound [2]. This combination of increased LogP and TPSA suggests an altered balance between hydrophobic and polar interactions, which can be advantageous for tuning compound properties in medicinal chemistry or for enhancing solubility in organic reaction media.

Lipophilicity Drug Design Membrane Permeability

Regioisomeric Comparison: 2-Isopropoxy-3-methoxyphenol vs. 2-Isopropoxy-6-methoxyphenol

The substitution pattern distinguishes 2-isopropoxy-3-methoxyphenol from its regioisomer 2-isopropoxy-6-methoxyphenol. In the 2,3-isomer, the methoxy group is ortho to the phenolic hydroxyl, whereas in the 2,6-isomer it is meta. This difference alters the electron density distribution and steric hindrance around the reactive hydroxyl group . While both compounds share the same molecular formula (C10H14O3) and similar molecular weight (182.22 g/mol), their distinct substitution patterns make them non-interchangeable as synthetic intermediates. For instance, the 2,3-substitution pattern is specifically required for the synthesis of the BNC105 benzofuran core, where the ortho-methoxy group participates in ring-closure steps [1].

Regioisomer Substitution Pattern Synthetic Intermediate

Synthetic Utility: Role as Key Intermediate in BNC105 Preparation with Improved Yields

2-Isopropoxy-3-methoxyphenol serves as a crucial intermediate in the synthesis of BNC105, a vascular disrupting agent (VDA) and tubulin polymerization inhibitor. An improved synthetic method described in patent CN104860908B utilizes this compound, achieving a 96% yield for the initial aldehyde intermediate (2-isopropoxy-3-methoxybenzaldehyde) from o-vanillin [1]. This is in stark contrast to earlier routes, where the iodination of 2-isopropoxy-3-methoxyphenol was reported to be problematic, contributing to a low overall yield of only 18.8% for the BNC105 target [2]. The new method circumvents this low-yielding step, but the specific substitution pattern of 2-isopropoxy-3-methoxyphenol remains essential for constructing the benzofuran core.

Synthetic Intermediate BNC105 Tubulin Inhibitor

Physical Property Profile: Boiling Point and Solubility Data Supporting Purification and Handling

The compound has a predicted boiling point of 270.3 ± 20.0 °C at 760 mmHg . It is reported to be insoluble in water but readily soluble in common organic solvents . This physical property profile informs purification strategies (e.g., organic solvent extraction) and storage conditions (long-term storage in a cool, dry place ). While these data are not directly comparative, they are essential for handling and differentiating the compound from more polar, water-soluble analogs.

Boiling Point Solubility Purification

Optimal Application Scenarios for 2-Isopropoxy-3-methoxyphenol: Leveraging Its Unique Substitution Pattern and Physicochemical Profile


Synthesis of Vascular Disrupting Agents (VDAs) and Tubulin Polymerization Inhibitors

2-Isopropoxy-3-methoxyphenol is an essential intermediate in the preparation of BNC105, a VDA with demonstrated 80-fold selectivity for proliferating endothelial cells over non-proliferating endothelium [1]. The compound's specific 2,3-substitution pattern is critical for constructing the benzofuran core of BNC105, a feature that cannot be replicated with simpler methoxyphenols. The improved synthetic route using this intermediate achieves a 96% yield in a key step, offering a more efficient pathway compared to older methods that suffered from low overall yields [2].

Medicinal Chemistry and Lead Optimization Programs Requiring Fine-Tuned Lipophilicity

With a calculated LogP of 2.19 and a TPSA of 38.7 Ų, 2-isopropoxy-3-methoxyphenol offers a lipophilicity/polarity profile distinct from the parent 2-methoxyphenol (LogP ~1.2-1.5, TPSA 29.5 Ų) [3]. This property shift can be exploited to modulate membrane permeability, protein binding, and metabolic stability of phenolic lead compounds. Researchers aiming to optimize ADME properties while retaining a phenolic pharmacophore may find this intermediate a valuable scaffold for exploring structure-activity relationships.

Organic Synthesis Requiring Regioselective Ortho-Functionalization

The 2,3-substitution pattern of 2-isopropoxy-3-methoxyphenol presents a unique steric and electronic environment that can direct electrophilic aromatic substitution to specific positions. This regioselectivity can be leveraged to prepare ortho-substituted derivatives that are challenging to access via other routes. The isopropoxy group serves as both a steric directing element and a protecting group for the 2-hydroxyl, which can be later cleaved to reveal a free phenol for further elaboration.

Development of Lipophilic Antioxidant Formulations for Non-Aqueous Media

Phenolic compounds are widely recognized for their antioxidant activity. The introduction of an isopropoxy group in 2-isopropoxy-3-methoxyphenol significantly increases lipophilicity (LogP 2.19) compared to 2-methoxyphenol, enhancing solubility in oils and organic solvents . This property makes it a candidate for antioxidant applications in non-aqueous systems, such as lubricants, polymers, or oil-based formulations, where water-soluble antioxidants are ineffective. While direct antioxidant activity data for this specific compound are limited, class-level inference from related methoxyphenols supports this potential [4].

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